Enzymatic Formation Pathway: Dasatinib N-oxide (M5) Primarily Generated by FMO3, Diverging from CYP3A4-Mediated Dasatinib Metabolism
The formation of Dasatinib N-oxide (M5) is primarily catalyzed by Flavin-Containing Monooxygenase 3 (FMO3), whereas other major oxidative metabolites (M4, M20, M24) are predominantly generated by CYP3A4. This enzymatic divergence is critical for selecting appropriate in vitro models and for interpreting drug-drug interaction studies [1].
| Evidence Dimension | Primary Oxidizing Enzyme |
|---|---|
| Target Compound Data | M5 (Dasatinib N-oxide) formed primarily by FMO3 |
| Comparator Or Baseline | M4, M20, M24 formed primarily by CYP3A4 |
| Quantified Difference | FMO3-dependent vs. CYP3A4-dependent |
| Conditions | Human cDNA-expressed enzymes (P450s and FMO3) and human liver microsomes (HLM) |
Why This Matters
This unique FMO3-dependent formation pathway distinguishes Dasatinib N-oxide from CYP3A4-derived metabolites, making it a specific biomarker for FMO3 activity and a critical control for drug interaction studies.
- [1] Wang L, Christopher LJ, Cui D, et al. Identification of the human enzymes involved in the oxidative metabolism of dasatinib: an effective approach for determining metabolite formation kinetics. Drug Metab Dispos. 2008;36(9):1828-1839. View Source
